Lipophilicity (LogP) Differentiation: 5-Bromo-6-ethoxy-1,3-benzodioxole vs. 5-Bromo-1,3-benzodioxole
The substitution of a hydrogen atom with an ethoxy group at the 6-position significantly elevates the compound's lipophilicity compared to the simpler 5-bromo-1,3-benzodioxole (CAS 2635-13-4). The target compound has a calculated LogP of 2.58, representing an increase of approximately 1.0 log unit over the unsubstituted bromo-analog, which typically exhibits a LogP in the range of 1.5–1.6 based on fragment-based estimates . This difference predicts substantially higher membrane permeability for the target compound and its derivatives, which is a critical parameter in the design of CNS-active or intracellular-targeting small molecules. Quantitative evidence from the Chemsrc database provides the precise LogP for the target compound; the comparator LogP is inferred from class-level structure–property relationships .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.58 (Chemsrc calculated value) |
| Comparator Or Baseline | 5-Bromo-1,3-benzodioxole (CAS 2635-13-4): LogP not explicitly reported in accessed sources, predicted LogP ≈ 1.5–1.6 based on fragment addition (absence of –OCH₂CH₃ group) |
| Quantified Difference | Δ LogP ≈ +1.0 (estimated) |
| Conditions | In silico calculation; Chemsrc database |
Why This Matters
Higher LogP directly correlates with improved membrane permeability, making the ethoxy-substituted compound a more suitable intermediate for developing candidates requiring intracellular or CNS target engagement.
